RV01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

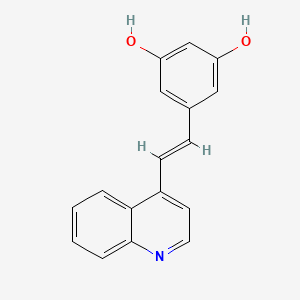

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-14-9-12(10-15(20)11-14)5-6-13-7-8-18-17-4-2-1-3-16(13)17/h1-11,19-20H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSOXYVELWTHAE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RV01: A Technical Guide to its Mechanism of Action in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

RV01, also known as Betabart, is a next-generation radiopharmaceutical therapeutic currently under development for the treatment of a wide range of solid tumors. It is a first-in-class monoclonal antibody-drug conjugate that targets B7-H3 (CD276), an immune checkpoint protein that is highly expressed on the surface of various cancer cells and is associated with poor prognosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available preclinical data and a detailed exploration of the underlying signaling pathways.

Core Mechanism of Action

This compound is a humanized IgG1 monoclonal antibody that is conjugated to the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu). The mechanism of action of this compound is twofold:

-

Targeted Delivery of Radiation: The monoclonal antibody component of this compound is designed to specifically bind to the 4Ig isoform of the B7-H3 protein, which is abundantly present on the surface of solid tumor cells. This targeted binding allows for the localized delivery of the potent radioisotope, ¹⁷⁷Lu, directly to the tumor microenvironment.

-

Induction of DNA Damage and Cell Death: Upon decay, ¹⁷⁷Lu emits beta particles that induce DNA double-strand breaks in the tumor cells. This extensive DNA damage triggers programmed cell death, or apoptosis, leading to the destruction of the cancer cells.

A key differentiating feature of this compound is its hepatic clearance pathway. Unlike many other radiopharmaceuticals that are cleared through the kidneys, this compound is primarily cleared by the liver, an organ known for its radio-resistance. This characteristic may potentially reduce the risk of kidney toxicity, a common side effect associated with radiopharmaceutical therapies.[1][2][3]

Preclinical Data

Preclinical studies have demonstrated the potential of this compound in treating solid tumors, showing significant tumor growth inhibition and favorable biodistribution. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Tumor Volume (mm³) - Day 0 | Tumor Volume (mm³) - Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 150 | 1200 | - |

| This compound (single dose) | 150 | 250 | 79 |

Note: The above data is representative of preclinical findings and has been extrapolated from graphical representations in investor presentations. Specific cell lines and tumor models used have not been publicly disclosed.

Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-RV01 in a Xenograft Model

| Organ | Percent Injected Dose per Gram (%ID/g) at 24h post-injection |

| Blood | 15 |

| Heart | 2 |

| Lungs | 5 |

| Liver | 10 |

| Spleen | 8 |

| Kidneys | 4 |

| Stomach | 1 |

| Intestines | 2 |

| Muscle | 1 |

| Bone | 3 |

| Tumor | 12 |

Note: The above data is representative of preclinical findings and has been extracted from investor presentations. The specific xenograft model and experimental conditions have not been publicly disclosed.

Detailed Methodologies

The following sections describe the general experimental protocols for preclinical evaluation of a radiopharmaceutical like this compound. The specific details for the this compound studies have not been fully disclosed and the following are based on standard practices in the field.

In Vivo Tumor Growth Inhibition Study

-

Cell Culture and Implantation: Human solid tumor cells overexpressing B7-H3 are cultured under standard conditions. Once a sufficient number of cells are obtained, they are harvested and implanted subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (length x width²)/2.

-

Dosing: Once tumors reach the desired size, mice are randomized into treatment and control groups. The this compound group receives a single intravenous injection of the radiopharmaceutical at a specified dose. The control group receives a vehicle injection.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored for a set period. The efficacy of this compound is determined by comparing the tumor growth in the treated group to the control group. The percentage of tumor growth inhibition is calculated at the end of the study.

Biodistribution Study

-

Animal Models: Healthy or tumor-bearing mice are used for biodistribution studies.

-

Radiopharmaceutical Administration: A known amount of ¹⁷⁷Lu-RV01 is administered to each mouse via intravenous injection.

-

Tissue Collection: At various time points post-injection, mice are euthanized, and major organs and tissues (including the tumor, if applicable) are collected, weighed, and placed in counting tubes.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the distribution and clearance of the radiopharmaceutical.

Visualizing the Mechanism and Pathways

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by B7-H3 and the experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a promising new approach for the treatment of solid tumors. Its targeted delivery of ¹⁷⁷Lu to B7-H3 expressing cancer cells, combined with a potentially favorable safety profile due to its hepatic clearance, positions it as a significant candidate in the field of radiopharmaceutical therapy. The preclinical data, although preliminary, supports the continued development of this compound, with a first-in-human Phase 1 clinical trial anticipated to commence in late 2025. Further research into the downstream signaling effects of this compound and its efficacy across a broader range of solid tumor models will be crucial in fully elucidating its therapeutic potential.

References

B7H3: A Promising Therapeutic Target for the Radiopharmaceutical RV01

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

B7 homolog 3 (B7H3), also known as CD276, is a transmembrane protein belonging to the B7 superfamily of immune checkpoint molecules.[1][2] While its expression is limited in healthy tissues, B7H3 is aberrantly overexpressed in a wide array of solid tumors, including prostate, pancreatic, ovarian, and lung cancers.[3][4] This differential expression, coupled with its association with poor prognosis and tumor progression, establishes B7H3 as a compelling target for cancer therapy.[3][5] RV01 (also known as Betabart) is a novel radiopharmaceutical agent in development by Radiopharm Theranostics and MD Anderson Cancer Center, designed to specifically target B7H3-expressing tumors.[6] this compound is a monoclonal antibody with a strong affinity for the 4Ig isoform of B7H3, conjugated to the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu).[6] Preclinical studies have demonstrated promising activity, and the U.S. Food and Drug Administration (FDA) has cleared an Investigational New Drug (IND) application for a first-in-human Phase 1 clinical trial, anticipated to commence in late 2025.[6] This technical guide provides a comprehensive overview of B7H3 as a therapeutic target, the mechanism of action of this compound, and detailed experimental protocols relevant to its preclinical evaluation.

B7H3 (CD276): A Multifaceted Role in Cancer

B7H3 is a type I transmembrane glycoprotein that plays a complex role in tumorigenesis, extending beyond its function as an immune checkpoint.[7] Its overexpression in cancer is linked to several pro-tumorigenic functions, both immune-mediated and non-immunological.[8]

Immune-Mediated Functions

Initially described with both co-stimulatory and co-inhibitory functions, a growing body of evidence points towards a predominantly inhibitory role of B7H3 in the tumor microenvironment.[7][8] B7H3 is believed to suppress the activation and proliferation of T-cells, thereby enabling tumor cells to evade immune surveillance.[2][8] High B7H3 expression has been correlated with reduced infiltration of CD8+ T cells in tumors.[9]

Non-Immunological Functions

Beyond its immunomodulatory role, B7H3 is directly involved in cancer cell biology, promoting:

-

Proliferation and Survival: B7H3 activates key signaling pathways such as JAK/STAT and PI3K/Akt, which are crucial for cell growth and survival.[10][11][12][13][14]

-

Metastasis and Invasion: Upregulation of B7H3 has been shown to enhance cancer cell migration and invasion, partly through the modulation of matrix metalloproteinases (MMPs).[2][15]

-

Angiogenesis: B7H3 can promote the formation of new blood vessels in tumors by activating the NF-κB pathway and increasing the expression of vascular endothelial growth factor (VEGF).[8][9]

-

Chemoresistance: Overexpression of B7H3 has been linked to resistance to standard chemotherapeutic agents.[8]

B7H3 Signaling Pathways

B7H3 exerts its pro-tumorigenic effects by modulating several intracellular signaling cascades. The diagram below illustrates the key pathways influenced by B7H3 expression in cancer cells.

Caption: B7H3 activates multiple signaling pathways promoting cancer progression.

Quantitative Data: B7H3 Expression Across Solid Tumors

The rationale for targeting B7H3 is strongly supported by its high frequency of expression across a multitude of solid tumors.[8][16] The following table summarizes B7H3 expression data from various studies.

| Tumor Type | Frequency of B7H3 Positivity (%) | References |

| Ovarian Cancer | 93% | [16] |

| Non-Small Cell Lung Cancer (NSCLC) | 74% | [16] |

| Breast Cancer | 39-69% | [5][16] |

| Prostate Cancer | High Expression Correlates with Poor Outcome | [1] |

| Pancreatic Cancer | 51% (Ampullary) vs. 21% (Pancreatic) | [4] |

| Colorectal Cancer | 86% (Cytoplasmic/Membrane) | [1] |

| Glioma | Expression correlates with malignancy grade | [16] |

| Neuroblastoma | 76% | [17] |

| Medulloblastoma | 100% | [17] |

| Renal Cell Carcinoma | ~50% in primary tumors | [14] |

Note: The frequency of positivity can vary depending on the antibody used, staining methodology, and scoring criteria.

This compound (Betabart): A Targeted Radiopharmaceutical

This compound is a first-in-class radiopharmaceutical that leverages the high expression of B7H3 on tumor cells to deliver a cytotoxic payload of Lutetium-177.[6]

Mechanism of Action

The monoclonal antibody component of this compound specifically binds to the 4Ig isoform of B7H3 on the surface of cancer cells.[6] Following binding, the attached ¹⁷⁷Lu radionuclide emits beta particles, which are a form of high-energy electrons. These beta particles travel a short distance within the tissue, causing DNA damage and inducing apoptosis in the targeted cancer cells and nearby tumor cells (a phenomenon known as the "crossfire effect").

Preclinical Findings for this compound

While specific quantitative data from preclinical studies of this compound have not been fully disclosed, press releases and presentations from Radiopharm Theranostics have highlighted several key findings.[6]

| Feature | Preclinical Finding | Potential Advantage | References |

| Biodistribution | Favorable biodistribution with high tumor uptake. | Enhanced therapeutic efficacy. | [6] |

| Pharmacokinetics | Shorter half-life compared to traditional monoclonal antibodies. | Reduced exposure to healthy tissues and potential for lower toxicity. | [6] |

| Clearance | Primarily cleared through the liver. | The liver is more radio-resistant than the kidneys, potentially minimizing renal toxicity often seen with other radiopharmaceuticals. | [6] |

| Efficacy | Demonstrated tumor shrinkage and prolonged survival in animal models. Some reports mention "complete regression of established solid tumours". | Strong indication of anti-tumor activity. | [6] |

Representative Preclinical Data for a ¹⁷⁷Lu-labeled B7H3 Antibody

The following table presents representative biodistribution data from a preclinical study of a ¹⁷⁷Lu-labeled anti-B7H3 monoclonal antibody in a liver cancer xenograft model. This data is intended to be illustrative of the types of quantitative assessments performed for agents like this compound.

| Organ | Mean Uptake (%ID/g ± SD) at 192h post-injection |

| Tumor | 2.47 ± 0.41 |

| Blood | Not Reported |

| Heart | Not Reported |

| Lung | Not Reported |

| Liver | Not Reported |

| Spleen | Not Reported |

| Kidney | Not Reported |

| Muscle | Not Reported |

| Bone | Not Reported |

Note: This data is from a study on a different ¹⁷⁷Lu-labeled anti-B7H3 antibody and is for illustrative purposes only. %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

The following sections provide detailed, representative protocols for the key experiments involved in the preclinical evaluation of a B7H3-targeted radiopharmaceutical like this compound.

Representative Protocol: Radiolabeling of an Anti-B7H3 Monoclonal Antibody with Lutetium-177

Objective: To conjugate an anti-B7H3 monoclonal antibody with a chelator and subsequently label it with ¹⁷⁷Lu for therapeutic use.

Materials:

-

Anti-B7H3 monoclonal antibody (e.g., humanized IgG1)

-

Bifunctional chelator (e.g., p-SCN-Bn-DOTA)

-

¹⁷⁷LuCl₃ in HCl solution

-

Sodium acetate buffer (0.25 M, pH 5.5)

-

PD-10 desalting column

-

ITLC-SG strips

-

Mobile phase (e.g., 0.1 M citrate buffer, pH 6.0)

-

Radio-TLC scanner

-

Gamma counter

Procedure:

-

Antibody-Chelator Conjugation:

-

Prepare the antibody solution in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Add the bifunctional chelator (e.g., p-SCN-Bn-DOTA) to the antibody solution at a specific molar ratio (e.g., 10:1).

-

Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.

-

Purify the antibody-chelator conjugate using a PD-10 desalting column to remove unconjugated chelator.

-

-

Radiolabeling with ¹⁷⁷Lu:

-

Add a calculated amount of ¹⁷⁷LuCl₃ to the purified antibody-chelator conjugate in a reaction vial.

-

Adjust the pH of the reaction mixture to 4.5-5.0 using sodium acetate buffer.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the ¹⁷⁷Lu-labeled antibody using instant thin-layer chromatography (ITLC).

-

Spot the reaction mixture onto an ITLC-SG strip and develop it using the appropriate mobile phase.

-

Analyze the strip using a radio-TLC scanner to quantify the percentage of labeled antibody versus free ¹⁷⁷Lu. An RCP of >95% is typically required.

-

Measure the final activity of the product using a calibrated gamma counter.

-

Representative Protocol: In Vivo Biodistribution and Tumor Uptake Study

Objective: To determine the distribution and tumor targeting of the ¹⁷⁷Lu-labeled anti-B7H3 antibody in a tumor-bearing mouse model.

Materials:

-

¹⁷⁷Lu-labeled anti-B7H3 antibody

-

Tumor-bearing mice (e.g., immunodeficient mice with B7H3-positive human tumor xenografts)

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles for injection and blood collection

-

Surgical tools for dissection

-

Gamma counter

-

Analytical balance

Procedure:

-

Animal Model:

-

Implant B7H3-positive human cancer cells (e.g., from a cell line or patient-derived xenograft) subcutaneously into the flank of immunodeficient mice.

-

Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

-

-

Injection of Radiopharmaceutical:

-

Administer a known amount of the ¹⁷⁷Lu-labeled antibody (e.g., 1-2 MBq) to each mouse via tail vein injection.

-

-

Tissue Collection:

-

At predetermined time points (e.g., 24, 48, 96, 192 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).

-

Collect blood samples via cardiac puncture.

-

Dissect and collect major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines), muscle, bone, and the tumor.

-

-

Measurement and Data Analysis:

-

Weigh each collected tissue sample.

-

Measure the radioactivity in each sample and in an aliquot of the injected dose (standard) using a gamma counter.

-

Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.

-

Calculate tumor-to-organ ratios to assess targeting specificity.

-

Preclinical Development Workflow for this compound

The preclinical development of a targeted radiopharmaceutical like this compound involves a multi-step process to establish its safety and efficacy before advancing to clinical trials.

Caption: A streamlined workflow for the preclinical development of this compound.

Conclusion and Future Directions

B7H3 represents a highly attractive and validated target for cancer therapy due to its overexpression on a wide range of solid tumors and its limited presence in normal tissues. The development of this compound, a ¹⁷⁷Lu-labeled monoclonal antibody targeting B7H3, offers a promising new therapeutic modality for patients with B7H3-positive cancers. Preclinical data, although not yet fully published in quantitative detail, suggest that this compound has a favorable safety and efficacy profile. The upcoming Phase 1 clinical trial will be crucial in determining the safety, tolerability, and preliminary efficacy of this compound in human subjects. Future research will likely focus on identifying predictive biomarkers for response to this compound therapy and exploring its potential in combination with other anti-cancer agents to further enhance its therapeutic benefit.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Aspects and prospects of preclinical theranostic radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer Cell B7-H3 Expression Is More Prevalent in the Pancreato-Biliary Subtype of Ampullary Cancer Than in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. FDA Clears First-in-Human Phase 1 Trial: RV-01 Targeting Solid Tumors – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]

- 7. B7-H3 in Cancer Immunotherapy—Prospects and Challenges: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. New Emerging Targets in Cancer Immunotherapy: The Role of B7-H3 [mdpi.com]

- 11. B7-H3 Regulates Glioma Growth and Cell Invasion Through a JAK2/STAT3/Slug-Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. B7-H3 Induces Ovarian Cancer Drugs Resistance Through An PI3K/AKT/BCL-2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. B7-H3 promotes the epithelial-mesenchymal transition of NSCLC by targeting SIRT1 through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of B7-H3 expression on metastasis, immune exhaustion and JAK/STAT and PI3K/AKT pathways in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Frontiers | B7-H3/CD276: An Emerging Cancer Immunotherapy [frontiersin.org]

- 17. B7-H3 role in the immune landscape of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Lutetium-177 in RV01 Formulation: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed examination of the properties of Lutetium-177 and its application in the investigational radiopharmaceutical formulation, RV01 (also known as betabart).

This compound is a Lutetium-177 labeled monoclonal antibody targeting the B7-H3 protein, which is highly expressed in various solid tumors.[1][2] Developed by Radiopharm Theranostics in partnership with MD Anderson Cancer Center, this compound has received Investigational New Drug (IND) clearance from the U.S. Food and Drug Administration (FDA) to proceed with a first-in-human Phase 1 clinical trial.[1][3][4]

This guide summarizes the key nuclear and chemical properties of Lutetium-177, presents the preclinical data available for the this compound formulation, and outlines the proposed mechanism of action.

Core Component: Lutetium-177 Radionuclide Properties

Lutetium-177 (¹⁷⁷Lu) is a late-lanthanide metal that has emerged as one of the most significant radionuclides for targeted cancer therapy due to its favorable decay characteristics.[5] Its properties make it a "theranostic" agent, meaning it can be used for both therapy and imaging.[5]

Nuclear and Physical Properties of Lutetium-177

The therapeutic efficacy of ¹⁷⁷Lu is primarily due to the emission of beta particles, which deposit their energy over a short range, leading to localized cell killing with minimal damage to surrounding healthy tissue.[6][7] The co-emission of gamma photons allows for non-invasive imaging and dosimetry.[6][7]

| Property | Value |

| Half-life | Approximately 6.65 days[6][8][9] |

| Decay Mode | Beta (β⁻) emission to stable Hafnium-177 (¹⁷⁷Hf)[5][8] |

| Beta (β⁻) Emissions (Max Energy) | 497 keV (78.6% abundance)[10] |

| 384 keV (9.1% abundance)[10] | |

| 176 keV (12.2% abundance)[10] | |

| Mean Beta (β⁻) Energy | 0.149 MeV[7] |

| Max Beta (β⁻) Particle Range in Soft Tissue | < 3 mm[11] |

| Gamma (γ) Emissions | 113 keV (6.6% abundance)[10] |

| 208 keV (11% abundance)[10] | |

| Specific Activity (Theoretical) | 110.91 Ci/mg (4.10367 TBq/mg)[10] |

Production of Lutetium-177

Lutetium-177 can be produced through two primary routes in a nuclear reactor:

-

Direct Route: Involves the neutron irradiation of enriched Lutetium-176 (¹⁷⁶Lu).[8][10] This method is less complex but results in "carrier-added" ¹⁷⁷Lu, which has a lower specific activity.[10]

-

Indirect Route: Involves the neutron irradiation of enriched Ytterbium-176 (¹⁷⁶Yb), which then decays to ¹⁷⁷Lu.[7][10] This route produces "no-carrier-added" (n.c.a.) ¹⁷⁷Lu with a higher specific activity and radionuclidic purity.[7][10] High specific activity is crucial for targeted therapies where the number of cellular targets may be low.[5][10]

This compound Formulation: A Lutetium-177 Labeled Monoclonal Antibody

This compound is a radiopharmaceutical that combines the therapeutic radionuclide ¹⁷⁷Lu with a humanized monoclonal antibody that targets the 4Ig isoform of B7-H3.[1] High expression of B7-H3 is associated with a poor prognosis in several cancer types.[2]

Preclinical Data on this compound

Preclinical studies have demonstrated promising results for this compound, showing tumor shrinkage and prolonged survival in animal models.[1] Key findings from these studies include:

| Preclinical Finding | Observation |

| Biodistribution | Favorable biodistribution with high tumor uptake.[2] |

| Pharmacokinetics | Shorter half-life compared to traditional monoclonal antibodies due to Fc region modifications.[2] |

| Clearance | Exhibits hepatic clearance.[1] |

| Efficacy | Demonstrated tumor shrinkage and prolonged survival in animal models.[1] |

The modified Fc region of the antibody in this compound is designed to reduce the circulation time, which may limit off-target exposure to the radioisotope and mitigate potential toxicities.[2]

Proposed Mechanism of Action of this compound

The therapeutic strategy of this compound is based on the targeted delivery of radiation to cancer cells.

Experimental Protocols

Detailed experimental protocols for the formulation of this compound are proprietary to Radiopharm Theranostics. However, the general procedures for radiolabeling monoclonal antibodies with Lutetium-177 are well-established.

General Radiolabeling Workflow

The process typically involves the chelation of ¹⁷⁷Lu by a bifunctional chelator that is conjugated to the monoclonal antibody.

Quality Control of ¹⁷⁷Lu-Radiopharmaceuticals

Standard quality control measures for Lutetium-177 labeled radiopharmaceuticals include:

-

Radiochemical Purity: Typically assessed using methods like radio-High Performance Liquid Chromatography (radio-HPLC) or Thin Layer Chromatography (radio-TLC) to determine the percentage of ¹⁷⁷Lu successfully bound to the antibody.

-

Radionuclidic Purity: Measured using gamma spectroscopy to identify and quantify any contaminating radioisotopes.

-

pH and Appearance: Visual inspection and pH measurement of the final formulation.

-

Sterility and Endotoxin Testing: To ensure the product is safe for parenteral administration.

Conclusion

Lutetium-177 possesses nearly ideal characteristics for targeted radionuclide therapy, and its incorporation into the this compound formulation represents a promising approach for the treatment of B7-H3 expressing solid tumors. The preclinical data for this compound suggests a favorable safety and efficacy profile, warranting its advancement into clinical trials. Further research and clinical data will be crucial in determining the ultimate therapeutic potential of this novel radiopharmaceutical.

References

- 1. Radiopharm Theranostics cleared to advance RV-01 into clinic | BioWorld [bioworld.com]

- 2. Radiopharm Theranostics Reports Preclinical Lu177-B7H3-mAb [globenewswire.com]

- 3. RV 01 - Radiopharm Ventures - AdisInsight [adisinsight.springer.com]

- 4. BetaBart (this compound) / Radiopharm Theranostics [delta.larvol.com]

- 5. clinicsinoncology.com [clinicsinoncology.com]

- 6. articl.net [articl.net]

- 7. What is Lutetium-177? | NRG PALLAS [nrgpallas.com]

- 8. radiacode.com [radiacode.com]

- 9. radiacode.com [radiacode.com]

- 10. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lutetium-177 - Supply, Development, and Contract Manufacturing [medical.ezag.com]

RV01: A Targeted Radiopharmaceutical Remodeling the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RV01, also known as Betabart, is a first-in-class radiopharmaceutical therapeutic agent poised to enter Phase 1 clinical trials in late 2025. It is a monoclonal antibody that targets the 4Ig isoform of the B7H3 immune checkpoint molecule, conjugated to the beta-emitting radionuclide Lutetium-177. B7H3 is overexpressed in a wide array of aggressive solid tumors, including prostate cancer, and its presence is often correlated with poor clinical outcomes. This compound is engineered to deliver a precise, localized dose of radiation to B7H3-expressing cancer cells, thereby aiming to maximize tumoricidal effects while minimizing off-target toxicity to healthy tissues. This guide provides a comprehensive overview of this compound's core components, its proposed mechanism of action within the tumor microenvironment (TME), and the foundational preclinical evidence supporting its clinical development.

Introduction to this compound

This compound is a novel investigational agent developed by Radiopharm Ventures, a collaboration between Radiopharm Theranostics and MD Anderson Cancer Center. It represents a targeted therapeutic strategy that combines the specificity of a monoclonal antibody with the cytotoxic potential of a radionuclide.

-

Target: The 4Ig isoform of B7H3 (CD276), an immune checkpoint molecule. B7H3 is minimally expressed in normal tissues but is aberrantly overexpressed in many cancers, where it is implicated in immune evasion and tumor progression.[1]

-

Therapeutic Payload: Lutetium-177 (¹⁷⁷Lu), a medium-energy beta-emitter with a half-life of 6.7 days. The beta particles emitted by ¹⁷⁷Lu travel a short distance in tissue, enabling localized cell killing.[2] ¹⁷⁷Lu also emits low-energy gamma photons, which allows for non-invasive imaging and dosimetry calculations.[2]

Preclinical studies have indicated promising results for this compound, including tumor shrinkage and prolonged survival in animal models.[1] A notable characteristic of this compound is its hepatic clearance, which may mitigate the renal toxicity often associated with other radiopharmaceuticals.[1]

The Role of B7H3 in the Tumor Microenvironment

B7H3 is a multifaceted immune checkpoint molecule that contributes to an immunosuppressive TME and promotes tumor progression through various signaling pathways.[3][4] Understanding the function of B7H3 is critical to appreciating the therapeutic rationale for this compound.

Immune Evasion

B7H3 is understood to play a significant role in suppressing anti-tumor immunity.[5] Its overexpression on tumor cells can lead to:

-

Inhibition of T-cell function: B7-H3 is thought to deliver an inhibitory signal to T cells, dampening their activation, proliferation, and cytotoxic activity.[5]

-

Modulation of Tumor-Associated Macrophages (TAMs): B7-H3 may influence the polarization of TAMs towards an M2-like phenotype, which is associated with immunosuppression, tumor promotion, and tissue remodeling.[5] It may also promote immunosuppression through the CCL2-CCR2-M2 macrophage axis.[1]

Pro-Tumorigenic Signaling

Beyond its role in immune modulation, B7H3 directly promotes cancer cell proliferation, survival, invasion, and metastasis by activating several key intracellular signaling pathways.[3][4]

dot

Caption: B7H3-mediated signaling pathways promoting tumorigenesis.

This compound Mechanism of Action in the Tumor Microenvironment

This compound's therapeutic effect is primarily driven by the targeted delivery of beta-radiation from ¹⁷⁷Lu to B7H3-expressing tumor cells. This localized radiation induces DNA damage, leading to cancer cell death.[6][7] Beyond direct cytotoxicity, this process is hypothesized to modulate the TME in several ways.

// Nodes this compound [label="this compound (¹⁷⁷Lu-anti-B7H3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorCell [label="B7H3+ Tumor Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radiation [label="Localized β-Radiation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DNADamage [label="DNA Double-Strand Breaks", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CellDeath [label="Tumor Cell Death\n(Apoptosis/Necrosis)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AntigenRelease [label="Tumor Antigen Release", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAMPs [label="DAMPs Release", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DC [label="Dendritic Cell (DC) Activation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TCell [label="T-Cell Priming & Infiltration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ImmuneResponse [label="Anti-Tumor Immune Response", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> TumorCell [label="Binding", color="#5F6368"]; TumorCell -> Radiation [label="¹⁷⁷Lu Decay", color="#5F6368"]; Radiation -> DNADamage [color="#5F6368"]; DNADamage -> CellDeath [color="#5F6368"]; CellDeath -> AntigenRelease [color="#5F6368"]; CellDeath -> DAMPs [color="#5F6368"]; AntigenRelease -> DC [color="#5F6368"]; DAMPs -> DC [color="#5F6368"]; DC -> TCell [color="#5F6368"]; TCell -> ImmuneResponse [color="#5F6368"]; }

Caption: Workflow for a preclinical tumor growth inhibition study.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor xenografts.

-

Tumor Cell Implantation: B7H3-positive human cancer cells are implanted subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound, vehicle control, or other control antibodies are administered, typically via a single intravenous injection.

-

Monitoring: Tumor dimensions and animal body weight are measured regularly. Animal health is monitored throughout the study.

-

Endpoint: The study is concluded when tumors reach a maximum ethical size, or at a pre-specified time point. Survival is also monitored.

-

Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare treatment groups. Kaplan-Meier survival curves are generated.

In Vivo Biodistribution Study

-

Animal Model and Tumor Implantation: Similar to the efficacy study, tumor-bearing mice are used.

-

Radiopharmaceutical Administration: A known activity of ¹⁷⁷Lu-RV01 is injected intravenously.

-

Time Points: Cohorts of mice are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours).

-

Tissue Collection: Tumors, blood, and major organs (liver, kidneys, spleen, lungs, bone, muscle, etc.) are harvested and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point. This data provides insights into tumor targeting, clearance routes, and potential off-target accumulation.

Assessment of Immune Cell Infiltration

-

Treatment and Tumor Collection: Tumors are harvested from treated and control mice at specified time points after this compound administration.

-

Immunohistochemistry (IHC) or Immunofluorescence (IF): Tumor sections are stained with antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, CD68 for macrophages, FoxP3 for regulatory T cells) to visualize and quantify immune cell infiltration.

-

Flow Cytometry: Tumors are dissociated into single-cell suspensions. Cells are then stained with fluorescently labeled antibodies against various immune cell markers and analyzed by flow cytometry to quantify the proportions of different immune cell populations.

-

Gene Expression Analysis: RNA is extracted from tumor tissue, and quantitative PCR (qPCR) or RNA-sequencing is performed to measure the expression of genes associated with different immune cell types and functions.

Future Directions and Clinical Translation

This compound has received Investigational New Drug (IND) clearance from the U.S. Food and Drug Administration (FDA), with a first-in-human Phase 1 clinical trial anticipated to commence in the fourth quarter of 2025. [1]This trial will likely be a dose-escalation study in patients with various B7H3-positive solid tumors to establish the safety, tolerability, and recommended Phase 2 dose of this compound. Future studies will be crucial to confirm the preclinical findings in humans, to identify the patient populations most likely to benefit from this therapy, and to explore potential combination strategies with other immunotherapies or standard-of-care treatments.

Conclusion

This compound is a promising, next-generation radiopharmaceutical that leverages the overexpression of B7H3 on solid tumors to deliver targeted radiation therapy. Its mechanism of action holds the potential to not only directly kill cancer cells but also to favorably modulate the tumor microenvironment, potentially stimulating a host anti-tumor immune response. While detailed quantitative preclinical data remains proprietary, the qualitative descriptions of its efficacy and unique biodistribution profile provide a strong rationale for its ongoing clinical development. The forthcoming Phase 1 trial will be a critical step in evaluating the therapeutic potential of this compound for patients with difficult-to-treat solid tumors.

References

- 1. The relevance of B7-H3 and tumor-associated macrophages in the tumor immune microenvironment of solid tumors: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Lutetium-177? | NRG PALLAS [nrgpallas.com]

- 3. researchgate.net [researchgate.net]

- 4. Tumor Immunotherapy Targeting B7-H3: From Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is 177Lu-PSMA-I&T used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biodistribution of RV-01 (Betabart)

An important clarification is required before proceeding. Initial research has revealed multiple therapeutic candidates designated as "RV01" or a similar variant. To ensure the accuracy and relevance of this technical guide, it is crucial to identify the specific agent of interest.

The primary candidates identified are:

-

RV-01 (also known as Betabart): A radiopharmaceutical monoclonal antibody targeting the B7H3 immune checkpoint for the treatment of solid tumors.[1][2][3][4]

-

This compound: A resveratrol analogue with anti-inflammatory and antioxidant properties.[5]

-

RV-001: An optogenetic gene therapy for the treatment of Retinitis Pigmentosa.[6]

This guide will proceed under the assumption that the intended subject is RV-01 (Betabart) , the radiopharmaceutical, due to its recent Investigational New Drug (IND) clearance from the FDA and the greater likelihood of publicly available data suitable for a technical whitepaper.[1][3][4]

Should your interest lie with a different "this compound," please specify, and the content will be adjusted accordingly.

For Researchers, Scientists, and Drug Development Professionals

Introduction

RV-01, also known as Betabart, is a novel, first-in-class radiopharmaceutical agent under investigation for the treatment of various solid tumors.[1][3] It is a monoclonal antibody that specifically targets the B7H3 immune checkpoint molecule, which is overexpressed in a wide range of aggressive cancers.[1] The antibody is conjugated to the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu), enabling targeted delivery of radiation to tumor cells while aiming to minimize damage to surrounding healthy tissues.[1] Preclinical studies have shown promising results, leading to the clearance of an Investigational New Drug (IND) application by the U.S. Food and Drug Administration (FDA) for a first-in-human Phase 1 clinical trial, which is anticipated to begin in the fourth quarter of 2025.[1][2][3]

Mechanism of Action

RV-01's therapeutic strategy is based on the targeted delivery of cytotoxic radiation via a monoclonal antibody. The B7H3 protein, the target of RV-01, is minimally expressed in healthy tissues but is significantly overexpressed on the surface of many types of cancer cells, where its presence is associated with increased tumor aggressiveness and poor clinical outcomes.[1] By targeting B7H3, RV-01 is designed to selectively bind to and be internalized by tumor cells. The conjugated Lutetium-177 then decays, emitting beta particles that induce DNA damage and subsequent cell death in the targeted cancer cells.

Preclinical Biodistribution

While specific quantitative biodistribution data from preclinical studies are not yet publicly available, key characteristics of RV-01's distribution have been described.

3.1 Hepatic Clearance Pathway

A notable feature of RV-01 is its primary clearance through the liver.[1] This is a significant distinction from many other radiopharmaceuticals that are cleared through the kidneys. The liver is generally more radio-resistant than the kidneys, suggesting that a hepatic clearance pathway may lead to a more favorable safety profile by reducing the risk of kidney toxicity, a common side effect of radiopharmaceutical therapies.[1]

3.2 Tumor Targeting

Preclinical studies in animal models have demonstrated effective tumor targeting, resulting in tumor shrinkage and prolonged survival.[1] This indicates that RV-01 achieves a sufficient concentration in tumor tissues to exert its therapeutic effect. The high expression of B7H3 in tumors and low expression in healthy tissues is the basis for this targeted biodistribution.[1][4]

3.3 Quantitative Biodistribution Data

As of the latest available information, detailed quantitative biodistribution data (e.g., percentage of injected dose per gram of tissue [%ID/g] in various organs over time) has not been published. This information is typically generated during preclinical toxicology and pharmacology studies and will be a key component of the ongoing and future clinical trial assessments.

Table 1: Summary of Expected Biodistribution Characteristics of RV-01

| Parameter | Expected Characteristic | Rationale |

| Primary Uptake | High in B7H3-positive tumors | Targeted monoclonal antibody |

| Primary Clearance | Hepatic | Inherent property of the antibody |

| Kidney Exposure | Reduced compared to renally cleared agents | Hepatic clearance pathway[1] |

| Healthy Tissue | Minimal uptake in tissues with low B7H3 expression | High target specificity[1] |

Experimental Protocols

Detailed experimental protocols for the biodistribution studies of RV-01 are not yet in the public domain. However, a standard methodology for assessing the biodistribution of a novel radiopharmaceutical like RV-01 in a preclinical setting would typically involve the following steps.

4.1 General Workflow for Preclinical Biodistribution Study

4.2 Methodological Details

-

Animal Models: Typically, immunodeficient mice bearing human tumor xenografts that overexpress B7H3 would be used.

-

Radiolabeling: The monoclonal antibody component of RV-01 would be conjugated with Lutetium-177 following established protocols to ensure stability and purity.

-

Administration: A known quantity of ¹⁷⁷Lu-labeled RV-01 would be administered to the animals, usually via intravenous injection.

-

Tissue Collection: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), cohorts of animals are euthanized. Blood, tumor, and a comprehensive panel of major organs and tissues are collected.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter. The samples are weighed to allow for the calculation of radioactivity concentration.

-

Data Analysis: The data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of the uptake, distribution, and clearance of the radiopharmaceutical over time.

Future Directions

The initiation of the Phase 1 clinical trial for RV-01 in late 2025 will provide the first human data on its biodistribution, pharmacokinetics, and safety.[1][2] These studies will utilize advanced imaging techniques, such as SPECT/CT, to non-invasively visualize the distribution of RV-01 in patients and confirm its targeting of B7H3-positive tumors. This will be a critical step in validating the preclinical findings and advancing the development of this promising new cancer therapy.

References

- 1. FDA Clears First-in-Human Phase 1 Trial: RV-01 Targeting Solid Tumors – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]

- 2. RV 01 - Radiopharm Ventures - AdisInsight [adisinsight.springer.com]

- 3. RAD receives IND approval from US FDA for Betabart (RV-01) | INN [investingnews.com]

- 4. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart (RV-01) – Radiopharm Theranostics [radiopharmtheranostics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Restore Vision Announces First Patient Dosed in Phase I/II Clinical Trial of RV-001 for Gene-Agnostic Retinitis Pigmentosa | News Releases | Restore Vision Inc. [restore-vis.com]

An In-Depth Technical Guide to the Molecular Structure and Activity of RV01

For Researchers, Scientists, and Drug Development Professionals

Abstract

RV01, a novel quinoline-substituted analogue of resveratrol, has demonstrated significant potential in preclinical studies as a potent anti-inflammatory and cytoprotective agent. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. The mechanism of action, primarily involving the modulation of the TLR4/MAPK/NF-κB signaling pathway, is elucidated through descriptive text and a detailed signaling pathway diagram.

Molecular Structure and Physicochemical Properties

This compound, systematically named (E)-5-(2-(quinolin-4-yl)vinyl)benzene-1,3-diol, is a synthetic derivative of resveratrol. The incorporation of a quinoline moiety in place of the 4'-hydroxyl-substituted phenyl ring of resveratrol results in a unique molecular architecture that enhances its biological activity.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1016897-10-1 | N/A |

| Molecular Formula | C₁₇H₁₃NO₂ | N/A |

| Molecular Weight | 263.29 g/mol | N/A |

| SMILES | Oc1cc(O)cc(\C=C\c2ccnc3ccccc23)c1 | N/A |

| Appearance | Solid | N/A |

| Purity | >98% (HPLC) | N/A |

| Solubility | DMSO: 5 mg/mL (18.99 mM; Ultrasonic) | N/A |

| Storage | -20°C (powder) | N/A |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, most notably its anti-neuroinflammatory and DNA-protective effects. It has been shown to be more potent than its parent compound, resveratrol, in several in vitro assays.

Anti-Neuroinflammatory Activity

This compound has been demonstrated to suppress lipopolysaccharide (LPS)-induced inflammatory responses in microglial cells.[1] This is achieved through the inhibition of key inflammatory mediators.

Table 2: Effect of this compound on Inflammatory Mediators in LPS-stimulated Microglial Cells

| Mediator | This compound Concentration (µM) | % Inhibition (relative to LPS control) | Reference |

| Nitric Oxide (NO) Production | 1 | ~20% | [1] |

| 10 | ~50% | [1] | |

| 30 | ~80% | [1] | |

| iNOS Protein Expression | 30 | Significant reduction | [1][2] |

| TNF-α Secretion | 30 | Significant reduction | N/A |

| IL-6 Secretion | 30 | Significant reduction | N/A |

The anti-inflammatory effects of this compound are mediated by its ability to block the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by LPS, TLR4 initiates a downstream cascade involving mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB), leading to the expression of pro-inflammatory genes. This compound inhibits the activation of both MAPK and NF-κB pathways, thereby suppressing the inflammatory response.[1]

DNA Damage Protection and ALDH2 Modulation

In addition to its anti-inflammatory properties, this compound has been shown to protect against ethanol-induced oxidative DNA damage in human peripheral lymphocytes.[3] It also reduces the mRNA expression of acetaldehyde dehydrogenase 2 (ALDH2), an enzyme involved in ethanol metabolism.[3]

Signaling Pathway

The primary mechanism of action for the anti-neuroinflammatory effects of this compound involves the inhibition of the TLR4-mediated MAPK and NF-κB signaling pathways.

References

- 1. A Novel Quinolyl-Substituted Analogue of Resveratrol Inhibits LPS-Induced Inflammatory Responses in Microglial Cells by Blocking the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Analogue of Resveratrol HS-1793 Exhibits Anticancer Activity Against MCF-7 Cells Via Inhibition of Mitochondrial Biogenesis Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

RV01: A Novel Radiopharmaceutical Targeting B7-H3 in Castration-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Castration-resistant prostate cancer (CRPC) remains a significant clinical challenge, necessitating the development of novel therapeutic strategies. RV01, a first-in-class radiopharmaceutical, has emerged as a promising candidate for the treatment of CRPC. Developed by Radiopharm Theranostics in collaboration with the University of Texas MD Anderson Cancer Center, this compound is a monoclonal antibody targeting the B7-H3 immune checkpoint molecule, conjugated to the radioactive isotope Lutetium-177 (¹⁷⁷Lu). This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols relevant to the evaluation of this compound's potential in CRPC. While specific quantitative preclinical data for this compound is not yet publicly available pending the initiation of its Phase 1 clinical trial in late 2025, this document synthesizes the existing information on this compound and its target, B7-H3, to offer a detailed resource for the scientific community.

Introduction to this compound and its Target: B7-H3

This compound is a radiopharmaceutical composed of a humanized IgG1 monoclonal antibody with a modified Fc region, engineered for a shorter half-life, that specifically targets the 4Ig isoform of B7-H3.[1][2][3] This antibody is conjugated to Lutetium-177, a beta-emitting radionuclide that induces localized DNA damage and cell death in targeted cancer cells.[4]

B7-H3 (also known as CD276) is a transmembrane protein and a member of the B7 superfamily of immune checkpoint molecules.[5] While its expression is limited in normal healthy tissues, B7-H3 is overexpressed in a wide range of solid tumors, including prostate cancer.[6] In prostate cancer, high B7-H3 expression is correlated with advanced tumor stage, higher Gleason scores, early PSA recurrence, and the development of metastasis, making it an attractive therapeutic target.[6]

Mechanism of Action

The therapeutic potential of this compound in CRPC is predicated on a dual mechanism of action:

-

Targeted Radionuclide Therapy: The monoclonal antibody component of this compound selectively binds to B7-H3 expressed on the surface of prostate cancer cells. Upon binding, the conjugated ¹⁷⁷Lu delivers a localized dose of beta radiation, leading to DNA double-strand breaks and subsequent apoptosis of the cancer cells.

-

Immune Checkpoint Modulation: By targeting B7-H3, this compound may also disrupt the immunosuppressive signals mediated by this checkpoint molecule. B7-H3 has been shown to inhibit T-cell activation and proliferation, and its blockade could potentially enhance the host's anti-tumor immune response.[5]

A key characteristic of this compound is its hepatic clearance pathway, which is anticipated to reduce the renal toxicity often associated with radiopharmaceuticals that are cleared by the kidneys.[4][7][8] Furthermore, preclinical studies have indicated that this compound has a shorter half-life compared to traditional monoclonal antibodies, potentially minimizing off-target toxicity.[1][2]

Preclinical Data

While specific quantitative data from the IND-enabling studies for this compound have not been publicly released, press releases from Radiopharm Theranostics have described the preclinical findings in qualitative terms.

Table 1: Summary of Preclinical Findings for this compound (Qualitative)

| Parameter | Finding | Source |

| Biodistribution | Favorable biodistribution with high tumor uptake. | [1][2][9][10] |

| Efficacy | Complete regression of established solid tumors in mouse models. | [2][3] |

| Pharmacokinetics | Shorter half-life compared to traditional monoclonal antibodies (peak uptake within 1-2 days). | [1][2] |

| Clearance | Faster liver excretion. | [1][2] |

| Immune Response | Evidence of immune system stimulation and induction of immune memory. | [2][3] |

For illustrative purposes, the following table presents hypothetical quantitative data based on typical preclinical studies for similar radiopharmaceuticals in CRPC models.

Table 2: Illustrative Preclinical Efficacy of a Lutetium-177 Labeled Antibody in a CRPC Xenograft Model

| Treatment Group | Tumor Volume Change (%) at Day 21 | Survival Benefit (Median) |

| Vehicle Control | + 500% | 25 days |

| Unconjugated Antibody | + 350% | 35 days |

| Illustrative this compound | - 80% (Tumor Regression) | > 60 days (p < 0.01) |

Experimental Protocols

The evaluation of a novel radiopharmaceutical like this compound involves a series of well-defined in vitro and in vivo experiments. The following protocols are representative of the methodologies likely employed in the preclinical assessment of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the dose-dependent cytotoxic effect of this compound on B7-H3 expressing prostate cancer cell lines.

Methodology:

-

Cell Culture: Human prostate cancer cell lines with varying levels of B7-H3 expression (e.g., PC-3, DU145, LNCaP) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, unconjugated antibody, and a non-specific ¹⁷⁷Lu-labeled antibody as controls.

-

Incubation: Plates are incubated for a period of 48 to 144 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The percentage of viable cells is calculated for each concentration, and the half-maximal inhibitory concentration (IC50) is determined.

Patient-Derived Xenograft (PDX) Model of CRPC

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant model of castration-resistant prostate cancer.

Methodology:

-

Model Establishment: Fresh tumor tissue from patients with advanced CRPC is surgically implanted into immunocompromised mice (e.g., NSG mice).[11][12][13][14] The mice are castrated to maintain the castration-resistant phenotype of the tumor.[13]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups and administered this compound, vehicle control, or other control antibodies via intravenous injection.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immunohistochemistry for B7-H3 expression and markers of DNA damage).

Signaling Pathways and Visualizations

B7-H3 Signaling in the Tumor Microenvironment

B7-H3 exerts its influence through complex interactions within the tumor microenvironment, affecting both cancer cells and immune cells. The following diagram illustrates the key signaling pathways associated with B7-H3.

Interaction between B7-H3 and the Androgen Receptor (AR) Pathway

Recent studies suggest a regulatory relationship between B7-H3 and the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer progression.

Experimental Workflow for this compound Evaluation

The preclinical evaluation of this compound follows a structured workflow from in vitro characterization to in vivo efficacy studies.

Future Directions and Conclusion

This compound represents a promising and innovative approach to the treatment of castration-resistant prostate cancer. Its dual mechanism of targeting B7-H3 for both radionuclide delivery and potential immune modulation, combined with a favorable preclinical safety profile, positions it as a strong candidate for further clinical development. The planned Phase 1 clinical trial, expected to commence in the fourth quarter of 2025, will be crucial in determining the safety, dosimetry, and preliminary efficacy of this compound in patients with solid tumors, including CRPC.

This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound and its target, B7-H3. As more data becomes available from the upcoming clinical trials, a clearer picture of this compound's potential to address the unmet needs of patients with CRPC will emerge. The scientific community eagerly awaits these results, which could herald a new era of targeted radiopharmaceutical therapy for prostate cancer.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Radiopharm Theranostics reports preclinical Lu177-B7H3-mAb data | BioWorld [bioworld.com]

- 3. Radiopharm Theranostics Says Preclinical Data From Studies With Lu177-B7H3-Monoclonal Antibody this compound Demonstrates Favourable Biodistribution And Shows That this compound Maintained High Tumour Uptake [sahmcapital.com]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 8. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart | INN [investingnews.com]

- 9. investingnews.com [investingnews.com]

- 10. Radiopharm Theranostics Advances this compound Program with Promising Preclinical Data - TipRanks.com [tipranks.com]

- 11. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]

- 13. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation | Aging [aging-us.com]

- 14. ascopubs.org [ascopubs.org]

The Strategic Advantage of Hepatic Clearance for RV01: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the significance of hepatic clearance for RV01 (Betabart), a first-in-class Lutetium-177 (¹⁷⁷Lu)-labeled monoclonal antibody targeting the 4Ig isoform of B7-H3. Developed by Radiopharm Theranostics, this compound is engineered for the treatment of aggressive solid tumors. A key design feature of this novel radiopharmaceutical is its primary clearance through the liver, a strategic choice to enhance its therapeutic index. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacokinetic and safety profiles of next-generation radiotherapeutics.

Introduction to this compound and the B7-H3 Target

This compound is a radiopharmaceutical that combines a humanized monoclonal antibody with the beta-emitting radionuclide ¹⁷⁷Lu. The antibody component of this compound is designed to specifically target the B7-H3 immune checkpoint molecule, which is overexpressed in a wide range of solid tumors and is often associated with a poor prognosis. By targeting B7-H3, this compound aims to deliver a cytotoxic dose of radiation directly to cancer cells while minimizing exposure to healthy tissues.

Preclinical studies have indicated that this compound exhibits favorable biodistribution and high tumor uptake. A crucial and intentionally engineered characteristic of this compound is its hepatic clearance pathway, which contrasts with the renal clearance typical of smaller radiopharmaceuticals.

The Landscape of Monoclonal Antibody Pharmacokinetics and Clearance

The clearance of therapeutic monoclonal antibodies (mAbs) is a complex process that dictates their half-life, efficacy, and potential toxicity. Unlike small molecule drugs, which are often metabolized by the cytochrome P450 system in the liver and excreted by the kidneys, mAbs are too large for renal filtration and are primarily cleared through intracellular catabolism.

The primary mechanism governing the long half-life of most therapeutic mAbs is the neonatal Fc receptor (FcRn) salvage pathway. FcRn is expressed in various cell types, including endothelial cells and cells of the reticuloendothelial system. It binds to the Fc region of IgG antibodies that have been taken up by cells through pinocytosis, rescuing them from lysosomal degradation and recycling them back into circulation. This process significantly extends the in-vivo half-life of mAbs.

Hepatic Clearance of Monoclonal Antibodies

The liver plays a significant role in the clearance of mAbs through several mechanisms:

-

Target-Mediated Drug Disposition (TMDD): If the target antigen is highly expressed on liver cells, the mAb can be cleared through binding to its target, followed by internalization and degradation.

-

Nonspecific Clearance: mAbs can be taken up by liver sinusoidal endothelial cells (LSECs) and Kupffer cells, the resident macrophages of the liver. This uptake is generally a slower process and contributes to the overall clearance of the antibody.

For this compound, preclinical data suggests a design that favors hepatic clearance, which is advantageous for a radiolabeled antibody. The liver is a relatively radio-resistant organ compared to the kidneys, which are often a dose-limiting organ for radiopharmaceuticals that are cleared renally. By directing clearance through the liver, the risk of nephrotoxicity can be potentially mitigated.

The Engineered Advantage of Hepatic Clearance for this compound

According to Radiopharm Theranostics, this compound has been purposefully modified in its Fc-region. These modifications are intended to reduce the antibody's circulation time compared to traditional mAbs, resulting in a shorter half-life. This is a critical feature for a radiopharmaceutical, as a shorter half-life can limit off-target exposure to the conjugated radioisotope and potentially reduce toxicities, such as hematological toxicities.

The emphasis on hepatic clearance for this compound is a strategic design choice with several key implications:

-

Reduced Renal Toxicity: By avoiding significant renal excretion, this compound may have a more favorable safety profile compared to other radiotherapeutics that can accumulate in the kidneys.

-

Optimized Therapeutic Window: The engineered shorter half-life, a consequence of its clearance profile, allows for sufficient time for the isotope to target and irradiate the tumor while minimizing prolonged exposure to healthy tissues.

-

Enhanced Safety Profile: The combination of a liver-directed clearance pathway and a shorter half-life is anticipated to reduce overall toxicity and improve the therapeutic index of this compound.

Quantitative Analysis of Monoclonal Antibody Pharmacokinetics

While specific quantitative data for the hepatic clearance of this compound are not yet publicly available, the following table presents representative pharmacokinetic parameters for a typical therapeutic monoclonal antibody. This table is intended to provide context for the types of data generated in preclinical and clinical studies to characterize the clearance of such biologics.

| Parameter | Description | Illustrative Value Range | Method of Determination |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | 0.1 - 0.5 L/day | Non-compartmental or compartmental analysis of plasma concentration-time data. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 3 - 8 L | Non-compartmental or compartmental analysis. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | 10 - 21 days (for traditional mAbs) | Calculated as 0.693 * Vd / CL. |

| Hepatic Extraction Ratio (EH) | The fraction of the drug that is eliminated from the blood by the liver during a single pass. | Low (<0.3) | Determined from in vivo studies measuring arterial and hepatic venous drug concentrations. |

| Fraction Excreted Unchanged in Urine (fe) | The fraction of the administered dose that is excreted in the urine as the parent drug. | < 1% | Analysis of urine samples collected over a defined period. |

| Biodistribution (%ID/g) | The percentage of the injected dose per gram of tissue at a specific time point. | Varies by tissue | Gamma counting of dissected tissues from preclinical models at various time points post-injection. |

Note: The values in this table are illustrative for a typical monoclonal antibody and do not represent specific data for this compound.

Experimental Protocols

The determination of the pharmacokinetic profile and clearance mechanisms of a radiolabeled monoclonal antibody like this compound involves a series of well-defined preclinical experiments.

Radiolabeling of the Monoclonal Antibody

The monoclonal antibody is conjugated with a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can stably bind the radioisotope (e.g., ¹⁷⁷Lu). The radiolabeling efficiency and stability of the resulting radiopharmaceutical are assessed using techniques like instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC).

In Vivo Biodistribution Studies in a Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or orthotopically implanted with human tumor cells that overexpress the target antigen (B7-H3 for this compound).

-

Administration: Once tumors reach a predetermined size, a known activity of the radiolabeled antibody is administered intravenously to the mice.

-

Tissue Harvesting: At various time points post-injection (e.g., 2, 24, 48, 72, and 120 hours), cohorts of mice are euthanized. Blood, tumor, and major organs (liver, kidneys, spleen, lungs, heart, muscle, bone, etc.) are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each tissue at each time point. This provides a quantitative measure of the biodistribution and clearance of the radiopharmaceutical.

Pharmacokinetic Analysis

Blood samples are collected at multiple time points after administration of the radiolabeled antibody. The concentration of radioactivity in the blood over time is used to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using specialized software (e.g., WinNonlin).

Visualizing Key Pathways and Workflows

Signaling Pathway for Hepatic Clearance of Monoclonal Antibodies

Caption: General pathway of monoclonal antibody hepatic clearance via the FcRn salvage mechanism.

Experimental Workflow for Preclinical Pharmacokinetic Assessment

Caption: Experimental workflow for a typical preclinical pharmacokinetic study of a radiolabeled mAb.

Conclusion

The development of this compound with an engineered hepatic clearance mechanism represents a thoughtful approach to improving the safety and efficacy of radiopharmaceutical therapies. By potentially reducing the risk of renal toxicity and optimizing the circulation time, this compound is poised to offer a significant advantage in the treatment of B7-H3-expressing solid tumors. As this compound progresses through clinical trials, the translation of these preclinical pharmacokinetic characteristics into a favorable human safety and efficacy profile will be a key area of observation for the oncology and drug development community.

Methodological & Application

In Vitro Application Notes and Protocols for RV01: A Resveratrol Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

RV01 is a novel quinolyl-substituted analogue of resveratrol demonstrating significant anti-neuroinflammatory properties.[1] In vitro studies have shown that this compound can effectively suppress inflammatory responses in microglial cells by inhibiting key signaling pathways. This document provides detailed protocols for in vitro studies using this compound, focusing on its anti-inflammatory and related activities.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating several key cellular targets and signaling pathways. It has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[1] Furthermore, this compound reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The underlying mechanism for these effects involves the blockage of the Toll-like receptor 4 (TLR4) and the subsequent inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] Additionally, this compound has been observed to inhibit the production of reactive oxygen species (ROS) and the activation of NADPH oxidase.[1] this compound is also known to be an inhibitor of aldehyde dehydrogenase 2 (ALDH2).

Data Presentation

The following tables summarize the quantitative data from in vitro studies on this compound, providing a clear comparison of its effects across different assays.

| Assay | Cell Line | Treatment | This compound Concentration (µM) | Result |

| Cell Viability | N9 Microglia | This compound | 1 - 30 | No observable cytotoxicity |

| Nitric Oxide (NO) Production | N9 Microglia | LPS (1 µg/mL) + this compound | 1 | ~25% inhibition |

| 10 | ~50% inhibition | |||

| 30 | ~80% inhibition | |||

| TNF-α Secretion | N9 Microglia | LPS (1 µg/mL) + this compound | 1 | ~20% inhibition |

| 10 | ~45% inhibition | |||

| 30 | ~70% inhibition | |||

| IL-6 Secretion | N9 Microglia | LPS (1 µg/mL) + this compound | 1 | ~15% inhibition |

| 10 | ~40% inhibition | |||

| 30 | ~65% inhibition |

Table 1: Summary of Anti-Inflammatory Effects of this compound in LPS-Stimulated N9 Microglial Cells.

| Assay | Target Protein | Cell Line | Treatment | This compound Concentration (µM) | Result |

| Western Blot | iNOS | N9 Microglia | LPS (1 µg/mL) + this compound | 30 | Significant decrease in expression |

| Western Blot | Phospho-p65 (NF-κB) | N9 Microglia | LPS (1 µg/mL) + this compound | 30 | Significant decrease in phosphorylation |

| Western Blot | Phospho-p38 (MAPK) | N9 Microglia | LPS (1 µg/mL) + this compound | 30 | Significant decrease in phosphorylation |

| Western Blot | Phospho-ERK1/2 (MAPK) | N9 Microglia | LPS (1 µg/mL) + this compound | 30 | Significant decrease in phosphorylation |

| Western Blot | Phospho-JNK (MAPK) | N9 Microglia | LPS (1 µg/mL) + this compound | 30 | Significant decrease in phosphorylation |

Table 2: Effect of this compound on Key Signaling Proteins in LPS-Stimulated N9 Microglial Cells.

Experimental Protocols

Cell Culture and Maintenance

Cell Line: N9 murine microglial cells.

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. The culture medium should be changed every 2-3 days, and cells should be subcultured upon reaching 80-90% confluency.

Assessment of Cell Viability (MTT Assay)

This protocol is to determine the potential cytotoxicity of this compound.

Materials:

-

N9 microglial cells

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed N9 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 to 30 µM. Ensure the final DMSO concentration is less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated microglia.

Materials:

-

N9 microglial cells

-

24-well plates

-

This compound stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Culture medium

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

Procedure:

-

Seed N9 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (1, 10, 30 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no this compound), an LPS-only group, and this compound-only groups.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the effect of this compound on the secretion of TNF-α and IL-6.

Materials:

-

N9 microglial cells

-

24-well plates

-

This compound stock solution

-

LPS

-

Culture medium

-

ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Follow steps 1-4 from the "Measurement of Nitric Oxide (NO) Production" protocol to obtain cell culture supernatants.

-